

physicochemical properties of 7-azaindole-6-methanol

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Compound of Interest

Compound Name: (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

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7-Azaindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological significance of 7-azaindole (1H-Pyrrolo[2,3-b]pyridine), a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have positioned it as a privileged fragment in the development of a wide array of therapeutic agents.

Core Physicochemical Properties

The physicochemical characteristics of 7-azaindole are fundamental to its application in drug design, influencing its solubility, membrane permeability, and pharmacokinetic profile. A summary of its key properties is presented below.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₂	[1]
Molecular Weight	118.14 g/mol	[1]
Melting Point	105-107 °C	[2][3]
Boiling Point	270 °C (at 753 mmHg)	[2][3]
pKa	7.69 ± 0.20 (Predicted)	[2][3][4]
Solubility	Very soluble in Tetrahydrofuran (THF) and acetone. Soluble in methanol, ethanol, isopropanol, and chloroform. Sparingly soluble in water.[2][4][5]	
Appearance	White to off-white or light yellow crystalline powder/solid.[2][4]	

Experimental Protocols

The synthesis of the 7-azaindole core is a critical step in the development of novel therapeutics. Several synthetic routes have been established, with variations in starting materials, catalysts, and reaction conditions.

Synthesis via Chichibabin Cyclization

A common method for synthesizing 2-substituted 7-azaindoles involves the LDA-mediated condensation of a 2-halopicoline with a nitrile, known as the Chichibabin cyclization.[6]

Protocol:

- A solution of lithium diisopropylamide (LDA) (2.1 equivalents) is prepared in dry tetrahydrofuran (THF) at -40 °C under an inert atmosphere.
- Benzonitrile (1.05 equivalents) is added to the LDA solution and stirred for a short period.

- 2-Fluoro-3-picoline (1.0 equivalent) is then added to the reaction mixture.
- The reaction is stirred at -40 °C for 2 hours.
- The reaction is quenched with a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford 2-phenyl-7-azaindole.[\[6\]](#)

Synthesis via Rhodium(III)-Catalyzed C-H Activation

A more recent approach involves the rhodium(III)-catalyzed coupling of 2-aminopyridine with an alkyne.[\[7\]](#)

Protocol:

- To a reaction vessel are added 2-aminopyridine, the corresponding alkyne, a Rh(III) catalyst, and a silver oxidant.
- The mixture is heated in a suitable solvent.
- The cationic Rh(III)-pyridine complex undergoes C-H activation of the pyridine ring.
- The internal alkyne substrate is coupled to the pyridine ligand.
- Subsequent cyclization and aromatization yield the desired 7-azaindole product.[\[7\]](#)

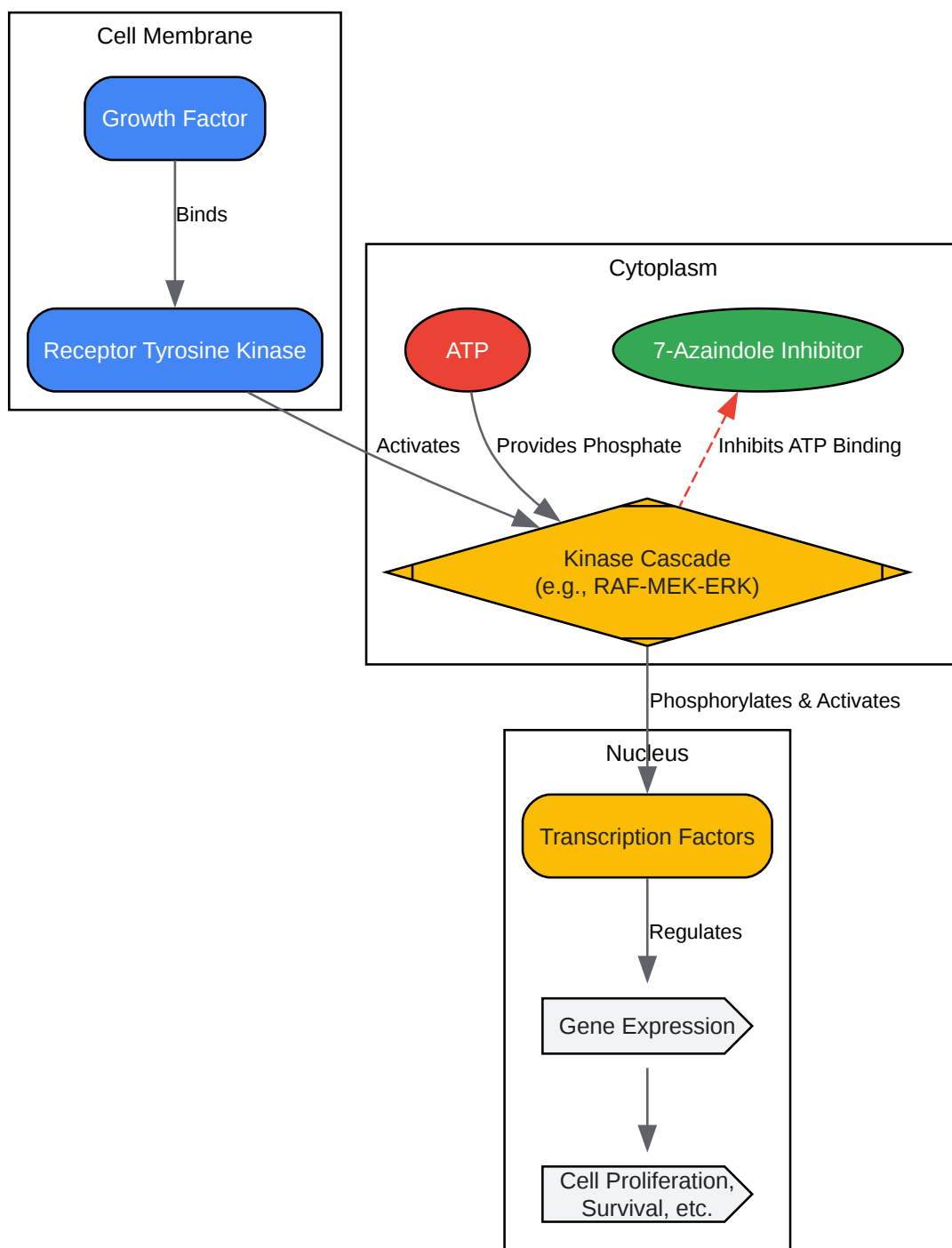
Biological Activity and Signaling Pathways

7-azaindole is a versatile scaffold frequently employed in the design of kinase inhibitors.[\[8\]](#)[\[9\]](#)[\[10\]](#) Its ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site mimics the interaction of adenine, the core component of ATP.[\[10\]](#)[\[11\]](#) This makes

it an excellent starting point for the development of potent and selective kinase inhibitors for various therapeutic areas, particularly oncology.[7]

Derivatives of 7-azaindole have shown inhibitory activity against a range of kinases, including B-RAF, protein kinase B (PKB/Akt), and cyclin-dependent kinases (CDKs).[2][3][12] The FDA-approved drug Vemurafenib, a potent B-RAF inhibitor for the treatment of melanoma, features a 7-azaindole core, highlighting the clinical significance of this scaffold.[10]

Below is a generalized representation of the role of 7-azaindole-based inhibitors in blocking kinase signaling pathways.

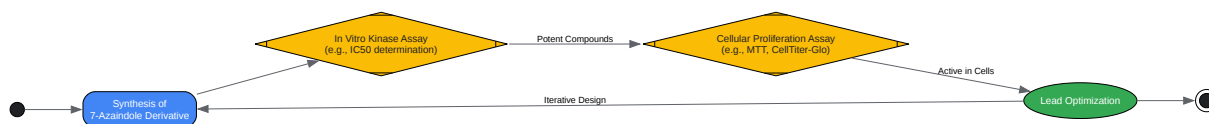


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Caption: Generalized Kinase Signaling Pathway Inhibition by 7-Azaindole Derivatives.

Experimental Workflow: Kinase Inhibition Assay

To evaluate the efficacy of novel 7-azaindole derivatives as kinase inhibitors, a common experimental workflow involves an in vitro kinase assay followed by cellular assays.



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Caption: Workflow for the Evaluation of 7-Azaindole-Based Kinase Inhibitors.

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